7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
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Overview
Description
7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a complex organic compound with a unique heptacyclic structure. This compound is characterized by its multiple fused rings and diaza functionalities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, suggesting that it may not yet be produced on a large scale. The complexity of its structure likely poses challenges for large-scale synthesis and purification.
Chemical Reactions Analysis
Types of Reactions
7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the diaza functionalities.
Substitution: Substitution reactions can occur at various positions on the heptacyclic structure.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[146222,503,1204,9013,23
Chemistry: The compound’s unique structure makes it a valuable subject for studying ring systems and diaza functionalities.
Biology: Its potential biological activity could be explored for therapeutic applications.
Medicine: The compound may serve as a lead compound for drug development.
Industry: Its properties could be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for 7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is not well-understood. its molecular targets and pathways may involve interactions with specific enzymes or receptors, leading to various biological effects. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heptacyclic structures and diaza derivatives, such as:
- 18-Tridecan-7-yl-7-oxa-18-azaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone .
- Trimethyl-[8,17,19-tris(trimethylsilyl)-6,8,17,19-tetraza-7,18-diboraheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene .
Uniqueness
The uniqueness of 7,18-Di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone lies in its specific substitution pattern and the presence of nonan-5-yl groups, which may confer unique chemical and biological properties.
Conclusion
This compound is a fascinating compound with a complex structure and potential applications in various fields. Further research is needed to fully understand its synthesis, reactions, and mechanisms of action.
Properties
Molecular Formula |
C42H46N2O4 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
7,18-di(nonan-5-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C42H46N2O4/c1-5-9-13-25(14-10-6-2)43-39(45)31-21-17-27-29-19-23-33-38-34(42(48)44(41(33)47)26(15-11-7-3)16-12-8-4)24-20-30(36(29)38)28-18-22-32(40(43)46)37(31)35(27)28/h17-26H,5-16H2,1-4H3 |
InChI Key |
JCRLLXPDPLNZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCC)CCCC)C1=O |
Origin of Product |
United States |
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